N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound featuring a methoxyphenyl group, a pyridyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 2-bromo-4-(2-pyridyl)thiazole under specific conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and pyridyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
- **N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
- **N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
Uniqueness
N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3OS/c1-19-12-6-4-5-11(9-12)17-15-18-14(10-20-15)13-7-2-3-8-16-13/h2-10H,1H3,(H,17,18) |
InChI Key |
XVFQCGSTGHMRSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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